
Naphthalene-1,2-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,2-dicarbohydrazide is a chemical compound derived from naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two carbohydrazide groups attached to the 1 and 2 positions of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphthalene-1,2-dicarbohydrazide can be synthesized through the reaction of naphthalene-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the carbohydrazide groups into other functional groups.
Substitution: The compound can undergo substitution reactions, where the hydrazide groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrazine derivatives .
Aplicaciones Científicas De Investigación
Naphthalene-1,2-dicarbohydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of naphthalene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene-1,2-dicarboxylic acid: The precursor to naphthalene-1,2-dicarbohydrazide.
Naphthalene-2,3-dicarbohydrazide: A similar compound with carbohydrazide groups at different positions.
Naphthalene-1,4-dicarbohydrazide: Another isomer with different substitution patterns
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential bioactivity make it a valuable compound for various applications .
Propiedades
Número CAS |
50984-60-6 |
|---|---|
Fórmula molecular |
C12H12N4O2 |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
naphthalene-1,2-dicarbohydrazide |
InChI |
InChI=1S/C12H12N4O2/c13-15-11(17)9-6-5-7-3-1-2-4-8(7)10(9)12(18)16-14/h1-6H,13-14H2,(H,15,17)(H,16,18) |
Clave InChI |
ORMZYGJRKGAFJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


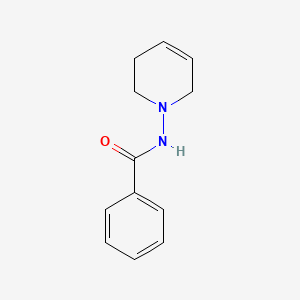

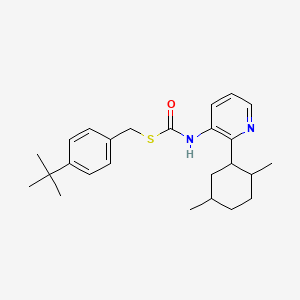
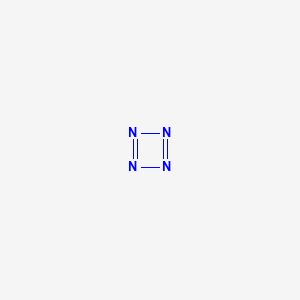

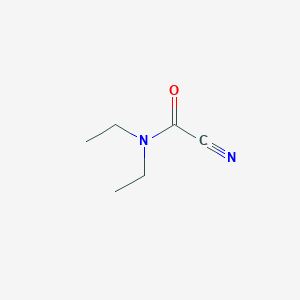
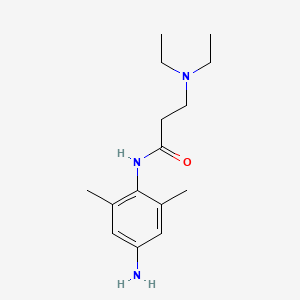

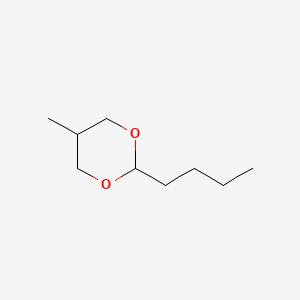
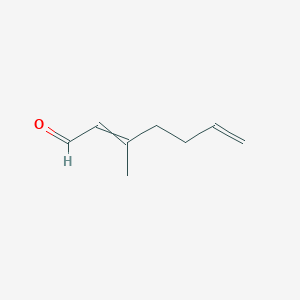
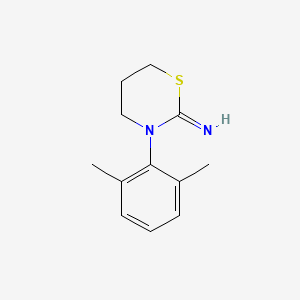
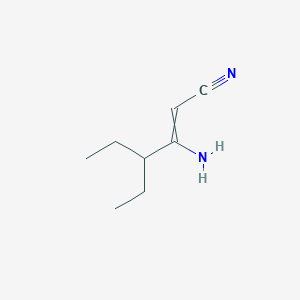

![3-Nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14668359.png)
